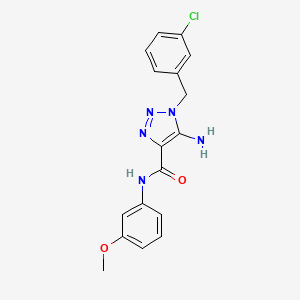![molecular formula C26H26N2O4 B2721604 3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 2137504-28-8](/img/structure/B2721604.png)
3-[Benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as Fmoc amino acid azides, has been described in the literature . The process involves starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Peptide Synthesis Enhancements : The fluorenylmethyloxycarbonyl (Fmoc) group is extensively utilized in solid phase peptide synthesis (SPPS), offering a reliable method for protecting amino acids during the synthesis process. This approach has significantly advanced the field, allowing for the synthesis of biologically active peptides and small proteins under a variety of conditions, showcasing its versatility and effectiveness (Fields & Noble, 2009).
Protecting Group for Hydroxy-Groups : The Fmoc group is also employed to protect hydroxy-groups alongside acid- and base-labile protecting groups, demonstrating its compatibility and efficiency in complex organic syntheses. Its removal can be achieved under mild conditions, preserving the integrity of other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Biomedical and Bioorganic Applications
Development of Fluorescence Probes : Fmoc amino acids have been integral in the development of novel hydrogelators, biomaterials, and therapeutics, given their structural and supramolecular characteristics. The synthesis and structural elucidation of Fmoc-protected amino acids contribute to understanding their role in biomedical applications, including the design of fluorescence probes for detecting reactive oxygen species (Bojarska et al., 2020).
Antimicrobial and Cardiovascular Research : Fmoc-protected amino acid derivatives have shown potential in antimicrobial and cardiovascular research, underlining the broader implications of these compounds beyond peptide synthesis. Studies have explored the synthesis of fluorene and benzophenone derivatives containing amino acid residues, indicating their utility in developing new therapeutic agents with antimicrobial and cardiovascular effects (Soltani Rad et al., 2014).
Advanced Materials and Catalysis
Photocatalysis Applications : The utility of Fmoc amino acids extends into photocatalysis, demonstrating their versatility in chemical transformations. Photocatalysts based on Fmoc derivatives facilitate the decarboxylative arylation of α-amino acids, showcasing their application in the synthesis of complex molecules under mild conditions (Chen, Lu, & Wang, 2019).
Colorimetric Sensing : Fmoc derivatives have been explored for colorimetric sensing of fluoride anions, exemplifying their potential in analytical chemistry and environmental monitoring. Their ability to undergo significant color transitions in the presence of specific analytes highlights their utility in developing novel sensors (Younes et al., 2020).
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-28(15-18-9-3-2-4-10-18)16-24(25(29)30)27-26(31)32-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRGJNLCIGABIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2721521.png)
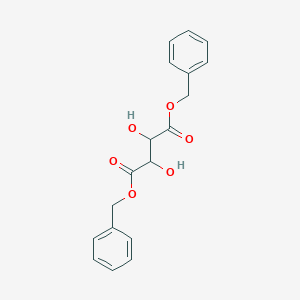
![7-hexyl-3-methyl-1-propyl-5-sulfanyl-1H,2H,3H,4H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B2721524.png)
![4-Chlorofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B2721525.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)
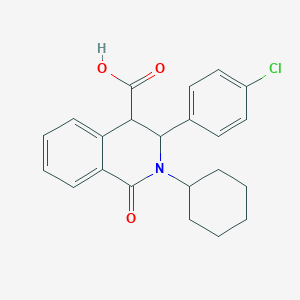
![N-(2,6-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2721533.png)
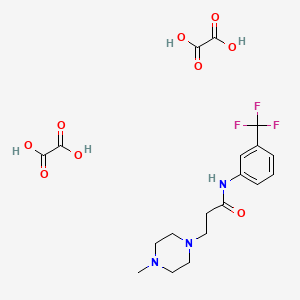
![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)
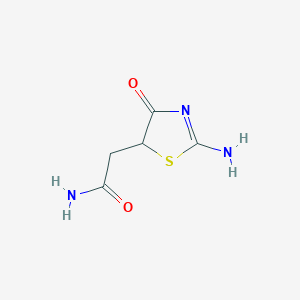
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2721538.png)
